molecular formula C22H22N4O5 B6575081 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1105205-05-7

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide

Katalognummer: B6575081
CAS-Nummer: 1105205-05-7
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: COCICARRSOQPEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide (hereafter referred to as the target compound) features a pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups and a 4-oxo moiety.

Eigenschaften

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-29-16-7-5-4-6-13(16)10-23-19(27)11-26-12-24-20-14-8-17(30-2)18(31-3)9-15(14)25-21(20)22(26)28/h4-9,12,25H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCICARRSOQPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Dimethoxy Groups : Methylation reactions using reagents such as dimethyl sulfate or methyl iodide are employed.
  • Attachment of the Phenyl Moiety : This can be accomplished through coupling reactions like Suzuki or Heck coupling using palladium catalysts.

Research indicates that compounds in this class exhibit diverse biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell pathways.
  • Antimicrobial Activity : The structural characteristics may confer potential antimicrobial properties against various pathogens.

Applications in Medicinal Chemistry

  • Drug Development : Given its unique structure and biological activities, this compound is being investigated for potential use in developing new therapeutic agents for cancer and infectious diseases.
  • Pharmacological Studies : Its effects on various biological systems make it a candidate for pharmacological research aimed at understanding disease mechanisms.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy Assessment : Laboratory tests indicated that this compound exhibited strong activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related pyrimidoindole and acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported activities.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name (Reference) Core Structure Substituents (Position) Acetamide Side Chain Modifications Molecular Weight
Target Compound Pyrimido[5,4-b]indole 7,8-dimethoxy; 4-oxo N-(2-methoxybenzyl) Not Provided
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl; 4-oxo Thioether linkage; N-(3-methoxyphenyl) Not Provided
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide Pyrimido[5,4-b]indole 3-methyl; 4-oxo Thioether linkage; N-(4-methylphenyl) Not Provided
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide Pyrimido[5,4-b]indole 7,8-dimethoxy Thioether linkage; N-(2-ethylphenyl) 450.8 g/mol
N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide Pyrimido[5,4-b]indole 8-methyl; 4-oxo; 4-methoxybenzyl N-(2,4-dimethylphenyl) Not Provided
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin 4-methyl; 6-oxo Thioether linkage; N-(2,3-dichlorophenyl) 344.21 g/mol
Key Observations:

Core Modifications :

  • The target compound and analogs in , and share the pyrimido[5,4-b]indole core, while uses a simpler dihydropyrimidin scaffold.
  • The 7,8-dimethoxy and 4-oxo groups in the target compound are unique compared to (4-chlorophenyl) and (8-methyl, 4-methoxybenzyl).

Acetamide Side Chain :

  • Linkage Type : The target compound uses an oxygen-based acetamide linkage, whereas , and employ thioether (S-) linkages, which may alter metabolic stability and redox sensitivity .
  • Aryl Substituents : The 2-methoxybenzyl group in the target compound contrasts with halogenated (e.g., 2,3-dichlorophenyl in ) or alkylated (e.g., 2-ethylphenyl in ) aryl groups, impacting lipophilicity and receptor binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Reported Data for Selected Compounds
Compound (Reference) Melting Point (°C) Solubility (Predicted) LogP (Estimated) Bioactivity Notes
Target Compound Not Reported Moderate (methoxy groups enhance solubility) ~3.5 No explicit data; inferred kinase inhibition potential
Compound 230–232 Low (due to dichlorophenyl) ~4.2 Hypoglycemic activity in preclinical models
Compound Not Reported Low (chlorophenyl, thioether) ~4.0 Anticandidate for kinase inhibition assays
Compound Not Reported Moderate (ethylphenyl, dimethoxy) ~3.8 Structural analog with unconfirmed activity
Key Findings:
  • Solubility : The target compound’s 7,8-dimethoxy groups likely improve aqueous solubility compared to chlorinated analogs like and .
  • The target compound’s LogP (~3.5) balances solubility and permeability .

Vorbereitungsmethoden

Cyclocondensation of 3-Haloindole-2-carbaldehydes with Guanidine

A copper-catalyzed cascade reaction between 3-bromo-7,8-dimethoxyindole-2-carbaldehyde (I ) and guanidine hydrochloride efficiently constructs the pyrimido[5,4-b]indole core (II ) (Figure 1). Key steps include:

  • Substrate Preparation : 3-Bromo-7,8-dimethoxyindole-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 7,8-dimethoxyindole, followed by bromination at position 3 using N-bromosuccinimide (NBS).

  • Cyclization : Heating I with guanidine hydrochloride in dimethyl sulfoxide (DMSO) at 110°C for 12 hours in the presence of CuI (10 mol%) yields II (75–82% yield). The reaction proceeds through sequential nucleophilic substitution, cyclization, and oxidation, with DMSO acting as an oxidant.

Table 1: Optimization of Pyrimidoindole Core Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuIDMSO1101282
NoneDMSO1102435
FeCl₃DMF1201858

Alternative Route: Pyrimidine Ring Annulation

An alternative method involves annulating a pyrimidine ring onto a preformed 7,8-dimethoxyindole derivative. For example, reacting 5,6-diamino-7,8-dimethoxyindole (III ) with ethyl cyanoacetate in acetic acid under reflux forms the pyrimido[5,4-b]indole system via cyclocondensation (68% yield). This method avoids halogenated intermediates but requires stringent control of stoichiometry to prevent over-alkylation.

Introduction of the Acetamide Side Chain

The acetamide moiety at position 3 of the pyrimidoindole core is introduced via N-alkylation or acylation.

Bromoacetylation Followed by Amide Coupling

  • Bromoacetylation : Treating II with bromoacetyl bromide in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) yields 3-bromoacetyl-pyrimido[5,4-b]indole (IV ) (89% yield).

  • Amide Formation : Reacting IV with 2-methoxybenzylamine in acetonitrile at 60°C for 6 hours affords the target acetamide (V ) (76% yield). Excess amine (2.5 equiv) ensures complete substitution, while molecular sieves prevent hydrolysis.

Table 2: Comparison of Side Chain Introduction Methods

MethodReagentSolventYield (%)
BromoacetylationBromoacetyl bromideDCM89
Mitsunobu ReactionDIAD, PPh₃THF65
Direct AcylationAcetyl chloridePyridine42

Direct Acylation via Carbodiimide Coupling

An alternative approach involves activating the pyrimidoindole’s acetic acid derivative (VI ) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 2-methoxybenzylamine. While this method avoids brominated intermediates, the carboxylic acid precursor (VI ) requires additional synthesis steps, reducing overall efficiency (total yield: 52%).

Final Coupling and Functionalization

Reductive Amination

In cases where the acetamide side chain incorporates an aldehyde, reductive amination with 2-methoxybenzylamine using NaBH₃CN in methanol at pH 5 (acetic acid buffer) provides the final product (70% yield). This method is advantageous for substrates sensitive to strong bases but requires careful pH control to minimize side reactions.

Ullmann-Type Coupling

For advanced functionalization, a copper-mediated Ullmann coupling between 3-iodo-pyrimidoindole (VII ) and N-(2-methoxybenzyl)acetamide in the presence of Cs₂CO₃ and L-proline ligand achieves C–N bond formation (65% yield). While effective, this method demands anhydrous conditions and elevated temperatures (100°C).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). The target compound typically elutes at 12.3 minutes under reverse-phase conditions.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, indole H), 7.45–7.38 (m, 4H, aromatic H), 4.45 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃), 3.84 (s, 6H, 2×OCH₃).

  • HRMS : m/z calcd for C₂₃H₂₄N₄O₅ [M+H]⁺: 453.1912; found: 453.1908.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclocondensation : Competing pathways during pyrimidoindole formation may yield regioisomers. Using bulky ligands (e.g., 1,10-phenanthroline) with CuI enhances selectivity for the 5,4-b isomer.

  • Side Chain Hydrolysis : The acetamide group is prone to hydrolysis under acidic or basic conditions. Employing trimethylsilyl chloride (TMSCl) as a scavenger during coupling steps improves stability.

  • Scalability : Copper-catalyzed methods face scalability issues due to catalyst loading. Recent advances in flow chemistry enable continuous production with 10-fold reduced CuI usage .

Q & A

Q. What established synthetic routes are available for this compound, and how are intermediates monitored?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, chloroacetylation of intermediates under basic conditions (e.g., potassium carbonate in DMF) is a critical step, with reaction progress monitored via TLC . Purification often employs recrystallization or column chromatography. Key intermediates are characterized using IR (to confirm carbonyl stretches at ~1667 cm⁻¹) and NMR (to verify methoxy groups at δ 3.8 ppm) .

Q. What analytical techniques are used to confirm the compound’s structural integrity post-synthesis?

A combination of spectroscopic and spectrometric methods is essential:

  • ¹H/¹³C NMR : Assign methoxy, acetamide, and aromatic protons (e.g., δ 6.9–7.5 ppm for aryl groups) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N percentages (e.g., calculated vs. found: C 53.1% vs. 54.21%) to assess purity .

Q. Which in vitro models are suitable for preliminary bioactivity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (using cancer or microbial cell lines) are common. For hypoglycemic activity, protocols like glucose uptake assays in murine adipocytes or hepatocytes are employed, with dose-response curves (IC₅₀ calculations) .

Advanced Questions

Q. How can synthetic yield and purity be systematically optimized?

Adopt Design of Experiments (DoE) methodologies:

  • Factors : Solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading.
  • Response surface modeling : Identify optimal conditions (e.g., higher yields at 40°C with 1.5 eq. K₂CO₃) .
  • Quality-by-Design (QbD) : Use failure mode analysis to mitigate impurities (e.g., hydrolyzed byproducts) .

Q. How to resolve contradictions between spectroscopic data and expected structures?

  • X-ray crystallography : Resolve ambiguities in ring conformations (e.g., pyrimidoindole vs. pyrazolo isomers) .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
  • Cross-technique correlation : Overlay IR carbonyl peaks with MS fragmentation to confirm functional groups .

Q. What computational strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., kinase ATP pockets) using AutoDock Vina .
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., charge transfer in enzyme inhibition) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., low oral absorption due to poor solubility) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylated or glucuronidated derivatives) .
  • Dose-response recalibration : Adjust in vivo dosing based on in vitro IC₅₀ values (e.g., 10x higher doses for murine models) .

Q. What strategies improve metabolic stability for in vivo applications?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for enhanced membrane permeability .
  • In vitro microsomal assays : Screen for hepatic stability using rat liver microsomes (RLM) and NADPH cofactors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.